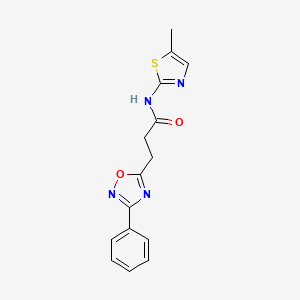
1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is an organic compound that belongs to the class of thienyl ketones This compound features a thienyl ring substituted with two chlorine atoms at positions 2 and 5, and a hydroxyethanone group at position 3
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone can be synthesized through the Friedel-Crafts acylation of 2,5-dichlorothiophene with glycolic acid. The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows: [ \text{2,5-Dichlorothiophene} + \text{Glycolic Acid} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products:
Oxidation: Formation of 1-(2,5-Dichlorothien-3-yl)-2-oxoethanone.
Reduction: Formation of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanol.
Substitution: Formation of various substituted thienyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thienyl ring and the hydroxyethanone group allows for diverse interactions with molecular targets, contributing to its potential biological activities.
類似化合物との比較
1-(2,5-Dichlorothien-3-yl)-2-oxoethanone: Similar structure but with a ketone group instead of a hydroxy group.
1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanol: Similar structure but with an alcohol group instead of a ketone group.
2,5-Dichlorothiophene: The parent compound without the hydroxyethanone group.
Uniqueness: 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is unique due to the presence of both the thienyl ring and the hydroxyethanone group, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)-2-hydroxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c7-5-1-3(4(10)2-9)6(8)11-5/h1,9H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWAUNIKFDBTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2853545.png)
![(2Z)-2-(3,4,5-Trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2853547.png)



![2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2853557.png)
![1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853558.png)

![N-(2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853561.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2853564.png)
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluoropyridine-4-carbonyl)-1,4-diazepane](/img/structure/B2853565.png)
![N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2,3,5,6-TETRAMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B2853566.png)

